molecular formula C15H22O6S B14186309 6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid CAS No. 919528-37-3

6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid

Cat. No.: B14186309
CAS No.: 919528-37-3
M. Wt: 330.4 g/mol
InChI Key: UUTTWUCPBCMHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid is an organic compound that belongs to the class of sulfonate esters This compound is characterized by the presence of a hexanoic acid moiety linked to an ethoxy group, which is further connected to a 4-methylbenzene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid typically involves a multi-step process:

    Formation of the Ethoxy Intermediate: The initial step involves the reaction of ethylene glycol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form 2-(4-methylbenzenesulfonyloxy)ethanol.

    Esterification: The intermediate is then reacted with hexanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

    Substitution Reactions: The sulfonate ester group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: 2-(4-Methylbenzenesulfonyloxy)ethanol and hexanoic acid.

    Substitution: Various substituted products depending on the nucleophile used.

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

Scientific Research Applications

6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid depends on its chemical reactivity. The sulfonate ester group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the compound’s ability to undergo hydrolysis and other transformations makes it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl Chloride: A precursor used in the synthesis of sulfonate esters.

    2-(4-Methylbenzenesulfonyloxy)ethanol: An intermediate in the synthesis of 6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid.

    Hexanoic Acid: A carboxylic acid used in the esterification step.

Uniqueness

This compound is unique due to its specific structure, which combines a hexanoic acid moiety with a sulfonate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

919528-37-3

Molecular Formula

C15H22O6S

Molecular Weight

330.4 g/mol

IUPAC Name

6-[2-(4-methylphenyl)sulfonyloxyethoxy]hexanoic acid

InChI

InChI=1S/C15H22O6S/c1-13-6-8-14(9-7-13)22(18,19)21-12-11-20-10-4-2-3-5-15(16)17/h6-9H,2-5,10-12H2,1H3,(H,16,17)

InChI Key

UUTTWUCPBCMHCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.